molecular formula C7HBrCl3F3 B6310971 2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene CAS No. 2088942-75-8

2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene

Cat. No. B6310971
CAS RN: 2088942-75-8
M. Wt: 328.3 g/mol
InChI Key: SZYVZJPXJLOHSI-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene is an organobromine compound with the molecular formula C6H2BrCl3F3. It is a colorless liquid which is used as a reagent in organic synthesis. It is also known as 2-bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene, 2,3,4,5-tetrachloro-1-(trifluoromethyl)benzene, 2-bromo-1-(trifluoromethyl)benzene, and 2-bromo-1-(trifluoromethyl)benzene bromide.

Scientific Research Applications

2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent for the synthesis of organoboron compounds. The compound has been used in the synthesis of a novel class of antiviral agents, as well as in the synthesis of a new class of antifungal agents.

Mechanism of Action

2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene is believed to act as an electrophilic reagent, forming a bromonium ion which can then react with an acceptor molecule to form a covalent bond. This mechanism of action is similar to that of other bromine-containing compounds.
Biochemical and Physiological Effects
2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene has been found to have no significant adverse biochemical or physiological effects when used as a reagent in organic synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene as a reagent in organic synthesis is its low cost and availability. It is also a relatively safe reagent to use in laboratory experiments, as it has no significant adverse biochemical or physiological effects. However, it should be noted that the compound is highly flammable and should be handled with caution.

Future Directions

Future research could focus on the use of 2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene as a potential drug candidate. It could also be explored as a potential reagent for the synthesis of other organic compounds, such as agrochemicals and dyes. Additionally, further research could be done on the mechanisms of action of the compound and its biochemical and physiological effects.

Synthesis Methods

2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene can be synthesized by reacting 1-(trifluoromethyl)benzene with bromine in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by distillation.

properties

IUPAC Name

4-bromo-1,2,3-trichloro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrCl3F3/c8-4-2(7(12,13)14)1-3(9)5(10)6(4)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYVZJPXJLOHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrCl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5-trichloro-1-(trifluoromethyl)benzene

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